oxane-3-carbonyl chloride
Overview
Description
Tetrahydro-2H-pyran-3-carbonyl chloride is a chemical compound with the empirical formula C₆H₁₀O₂Cl . It is also known by its systematic name Tetrahydro-2H-pyran-3-carboxylic acid chloride . The compound belongs to the class of carbonyl chlorides and is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of Tetrahydro-2H-pyran-3-carbonyl chloride involves the reaction of Tetrahydro-2H-pyran-3-carboxylic acid with thionyl chloride (SOCl₂) . This transformation results in the replacement of the carboxylic acid group with a chloride group, yielding the desired product. The reaction proceeds under mild conditions and is widely employed in laboratory and industrial settings .
Molecular Structure Analysis
The molecular structure of Tetrahydro-2H-pyran-3-carbonyl chloride consists of a tetrahydro-2H-pyran ring with a carbonyl chloride group attached to one of the carbon atoms. The chlorine atom replaces the hydroxyl group in the carboxylic acid moiety. The compound’s three-dimensional arrangement is crucial for its reactivity and interactions with other molecules .
Chemical Reactions Analysis
- Ring-opening reactions : The tetrahydro-2H-pyran ring can undergo ring-opening reactions under specific conditions .
Physical and Chemical Properties Analysis
Mechanism of Action
The compound’s mechanism of action primarily involves its reactivity as an acyl chloride . It serves as a versatile intermediate in organic synthesis, allowing the introduction of functional groups into various molecules. By participating in nucleophilic substitution and acylation reactions, it contributes to the construction of more complex organic compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
oxane-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-6(8)5-2-1-3-9-4-5/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCXUTJRMZPYBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1113050-14-8 | |
Record name | oxane-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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